molecular formula C14H13F3N2OS B10966125 1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10966125
M. Wt: 314.33 g/mol
InChI Key: BOOJOHGCZDNEFZ-UHFFFAOYSA-N
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Description

N-[1-(2-THIENYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-THIENYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 2-thienyl ethylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-THIENYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[1-(2-THIENYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-THIENYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(PYRIDIN-3-YLMETHYL)-N-(1-[2-(2-THIENYL)ETHYL]PIPERIDIN-4-YL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA
  • 1,2,4-Oxadiazole derivatives containing amide fragments

Uniqueness

N-[1-(2-THIENYL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13F3N2OS

Molecular Weight

314.33 g/mol

IUPAC Name

1-(1-thiophen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H13F3N2OS/c1-9(12-6-3-7-21-12)18-13(20)19-11-5-2-4-10(8-11)14(15,16)17/h2-9H,1H3,(H2,18,19,20)

InChI Key

BOOJOHGCZDNEFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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